molecular formula C15H16N4O B2575593 4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955839-12-0

4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Katalognummer: B2575593
CAS-Nummer: 955839-12-0
Molekulargewicht: 268.32
InChI-Schlüssel: UGOXUUXLLGPBFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS: 1105196-52-8) is a heterocyclic compound featuring a fused pyrazolo-pyridazinone core. Its molecular formula is C₁₄H₁₄N₄O, with a molar mass of 254.29 g/mol . The structure includes a phenyl group at position 1, an isopropyl substituent at position 4, and a methyl group at position 4. This compound belongs to the pyridazinone family, known for their pharmacological relevance, including kinase inhibition and antimicrobial activity.

Eigenschaften

IUPAC Name

6-methyl-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10(2)13-12-9-16-19(11-7-5-4-6-8-11)14(12)15(20)18(3)17-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOXUUXLLGPBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Formation of the Pyridazine Ring: The pyrazole intermediate is then subjected to a cyclization reaction with a suitable dicarbonyl compound to form the pyridazine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular structure of 4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one features a pyrazolo-pyridazine core, which is known for its biological activity. The compound has the following chemical formula:

  • Molecular Formula : C14H16N4O
  • CAS Number : 955839-12-0

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo derivatives, including this compound. The compound's structural similarity to known anticancer agents allows it to interact with key molecular targets involved in cancer cell proliferation.

Case Study: Inhibition of EGFR

A study demonstrated that pyrazolo derivatives could act as epidermal growth factor receptor (EGFR) inhibitors. These compounds were synthesized and evaluated for their anti-proliferative activities against various cancer cell lines, showing promising results:

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT11619.56

This indicates that derivatives similar to this compound may possess significant anticancer potential through EGFR inhibition .

Inhibition of Kinases

The compound has also been investigated for its ability to inhibit kinases, which are critical in regulating cellular processes such as growth and division. Pyrazolo derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are often overactive in cancer cells.

Table: CDK Inhibition Potency

CompoundTarget KinaseIC50 (µM)
Example ACDK20.39
Example BCDK90.46

These findings suggest that the pyrazolo structure can be optimized to enhance kinase inhibitory activity, making it a valuable scaffold for drug design .

Anti-inflammatory Properties

Beyond anticancer applications, pyrazolo compounds have shown promise as anti-inflammatory agents. The ability of these compounds to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation.

Research Insights

Recent advancements in drug design have identified pyrazole derivatives that exhibit significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines and pathways . This positions compounds like this compound as multi-faceted therapeutic agents.

Wirkmechanismus

The mechanism of action of 4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Chlorinated analogues (e.g., ) exhibit enhanced electronic effects, which may improve receptor binding but reduce metabolic stability.
  • Piperazine-containing derivatives (e.g., ) prioritize solubility, whereas the target compound’s phenyl and isopropyl groups favor lipophilicity .

Biologische Aktivität

4-Isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound belonging to the pyrazolo[3,4-d]pyridazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyridazine core structure characterized by the presence of an isopropyl group, a methyl group, and a phenyl group. Its chemical formula is C15H18N4C_{15}H_{18}N_4 with a molecular weight of approximately 270.33 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various signaling pathways, leading to therapeutic effects in conditions such as cancer and inflammation.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown inhibition against various cancer cell lines:

Compound Cell Line IC50 (µM)
4-Isopropyl-6-methyl...MCF-70.39 ± 0.06
4-Isopropyl-6-methyl...NCI-H4600.46 ± 0.04
4-Isopropyl-6-methyl...SF-26831.5

These findings suggest that the compound could serve as a lead for developing new anticancer drugs targeting specific pathways involved in tumor growth and proliferation .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Studies have demonstrated that certain analogs can significantly reduce inflammation in animal models by modulating the NF-kB signaling pathway .

Case Studies

  • Combination Therapy with Doxorubicin : A study evaluated the synergistic effects of combining pyrazole derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain pyrazoles enhanced the cytotoxic effects of doxorubicin, particularly in the MDA-MB-231 cell line, suggesting potential for combination therapies in resistant cancer types .
  • Selective Inhibition of Kinases : Another study focused on the inhibition of Aurora-A kinase by pyrazole derivatives similar to 4-isopropyl-6-methyl... The compounds demonstrated potent inhibitory activity with IC50 values less than 0.2 µM, indicating their potential as targeted therapies in oncology .

Q & A

Q. Methodological Insight :

  • Use molecular docking simulations to validate substituent-enzyme interactions (e.g., 5g in showed alignment with Sorbinil's binding mode) .

What analytical techniques are recommended for characterizing this compound's purity and structural integrity?

Basic Research Question

  • Elemental Analysis : Confirm empirical formulas (e.g., C8H10N2O4 requires C: 48.49%, H: 5.09%, N: 14.14%) .
  • NMR Spectroscopy : <sup>1</sup>H NMR in CDCl3 resolves substituent effects (e.g., methyl groups at δ 2.1–2.5 ppm) .
  • X-ray Crystallography : Resolves crystal packing (e.g., triclinic P1 symmetry with a = 7.5163 Å) for absolute configuration validation .

How does this compound exhibit divergent biological activities (e.g., PDE5 inhibition vs. antiviral effects)?

Advanced Research Question
The scaffold's versatility arises from its ability to mimic nucleosides or interact with enzyme pockets:

  • PDE5 Inhibition : Dependent on substituent hydrophobicity (e.g., benzyl groups enhance binding to PDE5's catalytic domain) .
  • Anti-HSV-1 Activity : Ribofuranosyl derivatives (e.g., 8f and 9f) act as chain terminators, inhibiting viral replication (2× more active than parent compounds) .

Q. Experimental Design Tip :

  • Compare IC50 values across targets to assess selectivity. Use PDE5/PDE6 inhibition ratios to prioritize candidates .

How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

Advanced Research Question
Discrepancies often arise from assay conditions or substituent stereochemistry. For example:

  • Aldose Reductase Inhibition : Acetic acid derivatives (e.g., 5g) show activity comparable to Sorbinil, but propionic analogs are inactive due to steric hindrance .
  • Antitumor Activity : Pyrimidin-4-one derivatives (e.g., 10e) exhibit IC50 = 11 µM against MCF-7 cells, but activity varies with benzylideneamino substituents .

Q. Resolution Strategy :

  • Standardize assays (e.g., enzyme source, substrate concentration).
  • Perform molecular dynamics simulations to assess binding pose consistency .

What methodologies are effective for evaluating the compound's stability under physiological conditions?

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition (e.g., melting points 145–225°C for isoxazolo derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation products in simulated gastric fluid (pH 2.0) .
  • Mass Spectrometry (MS) : Identify hydrolytic byproducts (e.g., cleavage of the pyridazinone ring in acidic media) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.